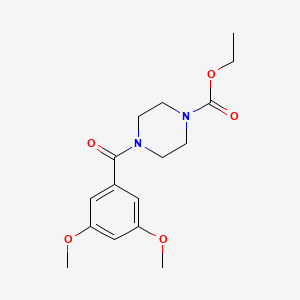
Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
The synthesis of Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of 3,5-dimethoxybenzoic acid with piperazine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond .
Chemical Reactions Analysis
Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Scientific Research Applications
Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting central nervous system disorders, such as anxiety and depression.
Biological Research: It is used in studies investigating the role of piperazine derivatives in modulating neurotransmitter systems, including serotonin, noradrenaline, and dopamine pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate involves its interaction with various neurotransmitter receptors in the brain. It has been shown to bind to serotonin (5-HT1A), noradrenaline (α1B), and dopamine (D2) receptors, modulating their activity and leading to anxiolytic and antidepressant effects . The compound’s effects are mediated through the serotonergic, noradrenergic, and dopaminergic pathways .
Comparison with Similar Compounds
Ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Buspirone: A well-known anxiolytic drug that also targets serotonin receptors.
Venlafaxine: An antidepressant that affects both serotonin and noradrenaline pathways.
Aripiprazole: An antipsychotic that modulates dopamine and serotonin receptors.
The uniqueness of this compound lies in its specific substitution pattern on the benzoyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C16H22N2O5 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
ethyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-4-23-16(20)18-7-5-17(6-8-18)15(19)12-9-13(21-2)11-14(10-12)22-3/h9-11H,4-8H2,1-3H3 |
InChI Key |
XSPSBDXFPXFEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















